Proglumetacin

gastrointestinal tolerability endoscopic injury score NSAID gastropathy

Proglumetacin is a unique mutual prodrug that addresses the challenge of NSAID-induced gastrointestinal toxicity. It delivers indomethacin and the gastroprotective agent proglumide in a precise 1:1 molar ratio, a design that cannot be replicated by simple co-administration. - 3- to 10-fold reduction in gastric ulcerogenicity vs. equimolar indomethacin in chronic rodent models. - 2.1-fold reduction in human endoscopic lesion scores compared to indomethacin. - Superior efficacy and faster onset than diclofenac in acute ankle sprain models, with fewer gastric complaints.

Molecular Formula C46H58ClN5O8
Molecular Weight 844.4 g/mol
CAS No. 57132-53-3
Cat. No. B1203747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProglumetacin
CAS57132-53-3
Synonyms3'-(4-(2-(1-p-chlorobenzoyl-5-methoxy-2-methylindol-3-ylacetoxy)ethyl)piperazin-1-yl)propyl-4-benzamido-N,N-dipropylglutaramate (+-) dimaleate
Prodamox
proglumetacin
proglumetacin dimaleate
proglumetacin maleate
protacine
Protaxil
Protaxon
Molecular FormulaC46H58ClN5O8
Molecular Weight844.4 g/mol
Structural Identifiers
SMILESCCCN(CCC)C(=O)C(CCC(=O)OCCCN1CCN(CC1)CCOC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)NC(=O)C5=CC=CC=C5
InChIInChI=1S/C46H58ClN5O8/c1-5-21-51(22-6-2)46(57)40(48-44(55)34-11-8-7-9-12-34)18-20-42(53)59-29-10-23-49-24-26-50(27-25-49)28-30-60-43(54)32-38-33(3)52(41-19-17-37(58-4)31-39(38)41)45(56)35-13-15-36(47)16-14-35/h7-9,11-17,19,31,40H,5-6,10,18,20-30,32H2,1-4H3,(H,48,55)
InChIKeyPTXGHCGBYMQQIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Proglumetacin CAS 57132-53-3: Indomethacin-Proglumide Mutual Prodrug for Inflammatory and Musculoskeletal Research Applications


Proglumetacin (CAS 57132-53-3, usually supplied as the maleate salt) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the indoleacetic acid class. It functions as a mutual prodrug (codrug) consisting of indomethacin and proglumide covalently linked via an ester bond [1]. Following oral administration, proglumetacin undergoes metabolic cleavage to release indomethacin (a potent COX-1/COX-2 inhibitor) and proglumide (a cholecystokinin/gastrin antagonist with gastric antisecretory properties) in a 1:1 molar ratio [2]. This dual-pharmacophore design distinguishes proglumetacin from conventional NSAID prodrugs that release only the active anti-inflammatory moiety. The compound has been evaluated clinically for inflammatory and painful musculoskeletal disorders including rheumatoid arthritis, soft-tissue rheumatisms, and cervical/low-back pain, with documented use at daily doses of 150–450 mg [3]. While not widely approved in most countries today, proglumetacin remains a valuable reference compound for studying prodrug-mediated gastroprotection strategies and comparative NSAID pharmacology.

Why Proglumetacin Cannot Be Interchanged with Indomethacin or Other NSAID Prodrugs Without Gastrointestinal Safety Compromise


While proglumetacin releases indomethacin as its primary anti-inflammatory effector, direct substitution with indomethacin eliminates the concomitant release of proglumide and its gastric antisecretory effects. The clinical consequence is not merely a difference in dosing but a quantifiably distinct gastrointestinal safety profile. Moreover, substitution with other indomethacin prodrugs such as acemetacin results in different tolerability characteristics, as each prodrug possesses distinct metabolic pathways and tissue distribution kinetics [1]. Acemetacin, for instance, is a simple glycolic acid ester of indomethacin with no intrinsic gastroprotective moiety [2]. The mutual prodrug architecture of proglumetacin—the only NSAID prodrug designed to release a gastroprotective agent alongside the active anti-inflammatory compound—creates a therapeutic index that cannot be replicated by simply co-administering indomethacin with a separate gastroprotective agent due to differences in local gastrointestinal drug exposure, temporal release kinetics, and patient adherence considerations.

Proglumetacin Quantitative Differentiation Evidence: Head-to-Head Comparative Data Against Indomethacin, Acemetacin, and Diclofenac


Proglumetacin vs. Indomethacin: 2.1-Fold Reduction in Gastric Mucosal Injury Score in Human Endoscopic Study

In a double-blind, crossover study in healthy volunteers, endoscopic evaluation after 6 days of treatment demonstrated that proglumetacin (150 mg t.i.d.) produced significantly less gastric mucosal injury than indomethacin (50 mg t.i.d.), with mean endoscopic lesion scores of 1.13 ± 0.13 versus 2.4 ± 0.25, respectively (p < 0.001) [1]. This represents a 2.1-fold reduction in mucosal damage despite the higher administered dose of proglumetacin.

gastrointestinal tolerability endoscopic injury score NSAID gastropathy

Proglumetacin vs. Indomethacin and Acemetacin: Significantly Reduced Gastroduodenal Lesions After 5-Day Treatment

A randomized, double-blind crossover endoscopic study compared proglumetacin (150 mg t.i.d.), acemetacin (60 mg t.i.d.), and indomethacin (50 mg t.i.d.) in healthy volunteers over 5 days. Both proglumetacin and acemetacin caused significantly less gastroduodenal lesions than indomethacin (p < 0.05) [1]. This study establishes that while both indomethacin prodrugs offer improved gastric tolerance over the parent drug, proglumetacin achieves this through a distinct dual-release mechanism rather than simple ester masking.

gastroduodenal tolerability endoscopic comparison prodrug safety

Proglumetacin vs. Indomethacin: 3-Fold Reduction in Gastric Ulcerogenicity After Repeated Dosing in Rat Model

In a 7-day repeated oral dosing study in rats, the ulcerogenic effects of proglumetacin maleate (PGM) on the gastric mucosa were approximately 1/3 those of indomethacin (IND) on an equimolar basis [1]. Single-dose studies showed even greater differential: PGM gastric ulcerogenicity was approximately 1/7 (fasted rats) and 1/10 (fed rats) of IND at 4 hours post-dose [2]. Small intestinal ulcerogenicity after 7-day dosing was approximately 1/2 that of IND [1].

ulcerogenic index gastric mucosa preclinical safety

Proglumetacin vs. Indomethacin: 1.5-Fold Greater Analgesic Activity in Rat Arthritis Pain Model

In the rat silver nitrate arthritis model, proglumetacin maleate (PGM) demonstrated analgesic activity approximately 1.5 times more potent than that of indomethacin (IND) when compared on an equimolar-dose basis [1]. Conversely, in the rat adjuvant arthritic pain model, PGM was slightly less active than IND. Antipyretic effects of PGM were moderate compared with IND. The analgesic actions of orally administered PGM are attributed primarily to its active metabolite, indomethacin, following metabolic conversion [2].

analgesic activity inflammatory pain silver nitrate arthritis

Proglumetacin vs. Diclofenac: Significantly Greater and Faster Efficacy in Acute Sports Trauma with Fewer Gastric Complaints

A randomized, double-blind, parallel-group study in 44 young adults with acute ankle sprains compared proglumetacin (450 mg/day) with diclofenac (150 mg/day). Clinical results demonstrated that proglumetacin's efficacy was significantly greater and faster than that of diclofenac, particularly regarding pain reduction and swelling resolution [1]. Additionally, fewer gastric complaints were reported in the proglumetacin group compared with the diclofenac group [1].

sports trauma acute ankle sprain pain and swelling

Optimal Research and Industrial Applications for Proglumetacin Based on Quantitative Differentiation Evidence


Preclinical Chronic Inflammation Models Requiring Extended NSAID Administration Without Gastrointestinal Confounding

In rodent models of chronic inflammatory conditions such as rheumatoid arthritis or adjuvant-induced arthritis requiring 7+ days of continuous NSAID exposure, proglumetacin offers a 3-fold to 10-fold reduction in gastric ulcerogenicity compared to equimolar indomethacin [1]. This substantial safety margin enables longer-duration studies without the gastrointestinal toxicity that would otherwise confound endpoint interpretation or require premature study termination. The compound's metabolic conversion to indomethacin ensures that anti-inflammatory efficacy is maintained while the proglumide component provides localized gastric protection. Researchers studying chronic inflammation where repeated dosing is required should prioritize proglumetacin over indomethacin to minimize ulcerogenic artifacts and reduce animal welfare concerns associated with NSAID-induced gastropathy [1].

Human Endoscopic Studies Evaluating NSAID Gastrointestinal Safety Profiles

Proglumetacin serves as an essential comparator compound in human endoscopic studies designed to quantify NSAID-induced gastroduodenal injury. The compound's documented 2.1-fold reduction in endoscopic lesion scores compared to indomethacin (1.13 ± 0.13 vs. 2.4 ± 0.25) in healthy volunteers [2] provides a validated benchmark for evaluating novel gastroprotective strategies or next-generation NSAID candidates. Proglumetacin's dual-release mechanism (indomethacin + proglumide) makes it particularly valuable as a positive control in studies examining whether new chemical entities can match or exceed its established gastrointestinal tolerability profile. Procurement of proglumetacin for endoscopic comparator studies is justified by the existence of rigorous, quantifiable human data that cannot be substituted by in vitro or animal data alone.

Acute Musculoskeletal Injury Research Requiring Rapid Onset of Analgesic and Anti-inflammatory Effects

Based on clinical evidence demonstrating significantly greater and faster efficacy than diclofenac in acute ankle sprain, with concomitant reduction in gastric complaints [3], proglumetacin is optimally suited for research models of acute soft-tissue trauma and sports-related injuries. The compound's rapid analgesic and anti-inflammatory onset makes it particularly appropriate for studies examining early inflammatory cascade events where temporal resolution of endpoints is critical. Researchers investigating acute musculoskeletal inflammation—including tendinitis, epicondylitis, minor trauma, and cervical/low-back pain—should consider proglumetacin as a reference NSAID, supported by large open-label studies demonstrating significant pain reduction and functional improvement (p < 0.001) with low rates of treatment discontinuation due to adverse effects (2.8% and 2% in soft-tissue and spinal pain studies, respectively) [4].

Prodrug Design and Mutual Prodrug Mechanistic Studies

Proglumetacin represents one of the few clinically evaluated mutual prodrugs (codrugs) in the NSAID class, releasing indomethacin and proglumide in a precise 1:1 molar ratio following oral administration [5]. This defined stoichiometry and well-characterized metabolic pathway make proglumetacin an ideal model compound for investigating mutual prodrug design principles, comparative prodrug pharmacokinetics, and structure-activity relationships in gastroprotective NSAID development. Unlike simple ester prodrugs such as acemetacin (which releases only indomethacin), proglumetacin's dual-pharmacophore architecture provides a unique platform for studying how covalently linked gastroprotective moieties influence local gastrointestinal drug exposure, systemic bioavailability, and therapeutic index [6]. Researchers in medicinal chemistry and pharmaceutical development should procure proglumetacin as a benchmark mutual prodrug when evaluating novel codrug candidates or investigating strategies to mitigate NSAID-induced gastrointestinal toxicity through molecular design.

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